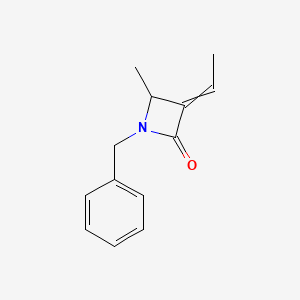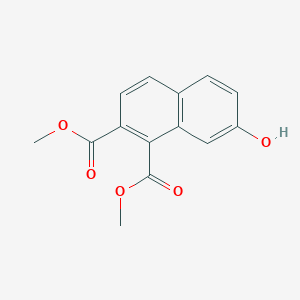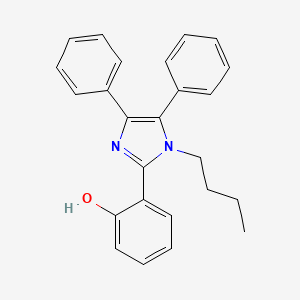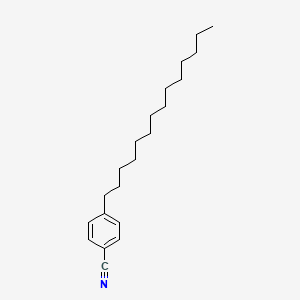
4-Tetradecylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tetradecylbenzonitrile is an organic compound characterized by a benzonitrile group attached to a tetradecyl chain. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tetradecylbenzonitrile typically involves the reaction of benzonitrile with tetradecyl bromide in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Tetradecylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzonitrile group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) and iron (Fe) can facilitate substitution reactions.
Major Products:
Oxidation: Tetradecylbenzoic acid.
Reduction: Tetradecylbenzylamine.
Substitution: Various substituted benzonitriles depending on the substituent introduced.
Applications De Recherche Scientifique
4-Tetradecylbenzonitrile has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Tetradecylbenzonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The nitrile group can interact with enzymes and receptors, modulating their activity and influencing cellular pathways. The tetradecyl chain enhances the compound’s lipophilicity, facilitating its incorporation into biological membranes and affecting membrane-associated processes.
Comparaison Avec Des Composés Similaires
4-Tetradecylbenzamide: Similar structure but with an amide group instead of a nitrile group.
4-Tetradecylbenzoic acid: The carboxylic acid analog of 4-Tetradecylbenzonitrile.
4-Tetradecylbenzylamine: The amine analog of this compound.
Uniqueness: this compound is unique due to its specific combination of a long alkyl chain and a nitrile group, which imparts distinct chemical and physical properties. This combination makes it particularly useful in applications requiring both hydrophobic interactions and reactivity of the nitrile group.
Propriétés
Numéro CAS |
479412-23-2 |
|---|---|
Formule moléculaire |
C21H33N |
Poids moléculaire |
299.5 g/mol |
Nom IUPAC |
4-tetradecylbenzonitrile |
InChI |
InChI=1S/C21H33N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-15-17-21(19-22)18-16-20/h15-18H,2-14H2,1H3 |
Clé InChI |
YGSFYXAKKASFAL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC1=CC=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol](/img/structure/B14231163.png)
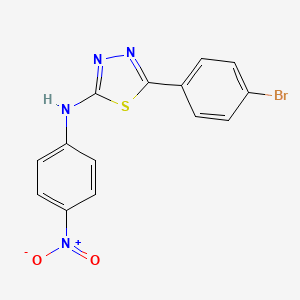


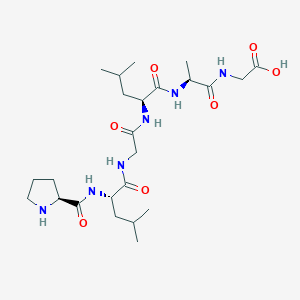
![Ethyl (2S)-2-[(azidocarbonyl)oxy]propanoate](/img/structure/B14231188.png)
![Silane, tris(1-methylethyl)[(5-phenyl-3-propyl-5-hexen-1-ynyl)oxy]-](/img/structure/B14231195.png)
![2-({2-[(4-Chlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14231202.png)
![2-Propanol, 1-(4-methoxyphenoxy)-3-[[(4-methylphenyl)methyl]amino]-](/img/structure/B14231206.png)
